Ácido 15-hidroxi-5Z,8Z,11Z,13E-eicosatetraenoico

Descripción general

Descripción

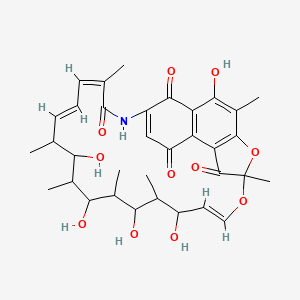

(±)15-HETE is one of the six monohydroxy fatty acids produced by the non-enzymatic oxidation of arachidonic acid. The biological activity of (±)15-HETE is similar to that of its constituent enantiomers.

(5Z,8Z,11Z,13E)-15-HETE is a HETE that is (5Z,8Z,11Z,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid bearing a hydroxy substituent at position 15. It has a role as a mouse metabolite. It derives from an icosa-5,8,11,13-tetraenoic acid. It is a conjugate acid of a (5Z,8Z,11Z,13E)-15-HETE(1-).

Aplicaciones Científicas De Investigación

Regulación de la Mitogénesis de Linfocitos T

Se ha encontrado que 15-HETE regula la mitogénesis de linfocitos T . Este proceso implica la división y proliferación de linfocitos T, un tipo de glóbulo blanco que juega un papel central en la inmunidad mediada por células.

Inducción de la Inmunosupresión

Se sabe que 15-HETE induce la inmunosupresión . Esto significa que puede reducir la activación o eficacia del sistema inmunitario, lo que puede ser beneficioso en situaciones donde la respuesta inmunitaria está causando daño al cuerpo, como en enfermedades autoinmunitarias o trasplante de órganos.

Estimulación de la Migración de Células Endoteliales Capilares

Este compuesto estimula la migración de células endoteliales capilares . Estas células recubren la superficie interna de los vasos sanguíneos y linfáticos, y su migración es un paso crucial en el proceso de angiogénesis, la formación de nuevos vasos sanguíneos a partir de vasos preexistentes.

Neovascularización

15-HETE también juega un papel en la neovascularización , que es la formación natural de nuevos vasos sanguíneos, generalmente en forma de redes microvasculares funcionales, capaces de perfusión.

Regulación de la Hipertensión Pulmonar Hipobárica

Las investigaciones han descubierto que 15-HETE inducido por la hipoxia fue un mediador importante en la regulación de la hipertensión pulmonar hipóxica, incluyendo la vasoconstricción y la remodelación pulmonar .

Metabolismo en Drosophila

En estudios que involucran a Drosophila melanogaster, un sistema modelo ampliamente utilizado para herramientas genéticas, se encontró que Drosophila alimentado con dietas suplementadas con ácido eicosapentaenoico (EPA) y ácido araquidónico (ARA) producía 15-HETE . Esto sugiere que Drosophila puede poseer un sistema metabólico lipídico especial, que es diferente de los mamíferos .

Mecanismo De Acción

Target of Action

15-HETE is a major arachidonic acid metabolite produced from the 15-lipoxygenase pathway . It is known to be a potent inhibitor of 5-lipoxygenase , an enzyme that plays a crucial role in the biosynthesis of leukotrienes, a group of bioactive lipids that mediate various physiological and pathophysiological processes .

Mode of Action

15-HETE suppresses the 5-lipoxygenation of arachidonic acid in human polymorphonuclear leukocytes . This suppression of 5-lipoxygenase activity by 15-HETE results in the reduction of leukotriene production, thereby modulating inflammatory responses .

Biochemical Pathways

The biosynthesis of 15-HETE starts with the hydrolysis of polyunsaturated fatty acids (PUFA) from membrane phospholipid pool via phospholipase A2 . The free PUFA then serve as substrates for 15-lipoxygenase to form 15-HETE . This compound is involved in various biochemical pathways, including the regulation of inflammation and cell growth .

Pharmacokinetics

It is known that this compound is unstable to oxygen and direct sunlight , which may affect its bioavailability and efficacy.

Result of Action

The activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by 15-HETE inhibits cell growth and induces apoptosis in some cancers . Furthermore, 15-HETE is involved in the regulation of inflammatory responses through its inhibitory effect on 5-lipoxygenase .

Action Environment

Environmental factors such as oxygen levels and exposure to sunlight can influence the action, efficacy, and stability of 15-HETE . Moreover, the diet of an organism can also affect the production of 15-HETE, as seen in a study where Drosophila fed diets supplemented with eicosapentaenoic acid (EPA) and arachidonic acid (ARA) yielded 15-HETE .

Análisis Bioquímico

Biochemical Properties

15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid is involved in several biochemical reactions, primarily through its interaction with enzymes, proteins, and other biomolecules. One of the key enzymes that interact with this compound is 15-lipoxygenase, which catalyzes the formation of 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid from arachidonic acid. This compound also interacts with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation . Additionally, 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid can inhibit the activity of 5-lipoxygenase, another enzyme involved in the metabolism of arachidonic acid .

Cellular Effects

15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid exerts various effects on different cell types and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in certain cancer cell lines, such as colorectal and prostate cancer cells . This compound also influences cell signaling pathways, including the activation of PPARγ, which modulates the expression of genes involved in inflammation and lipid metabolism . Furthermore, 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid can affect cellular metabolism by altering the levels of key metabolic enzymes and proteins .

Molecular Mechanism

The molecular mechanism of action of 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid involves several key interactions at the molecular level. This compound binds to and activates PPARγ, leading to changes in gene expression that regulate lipid metabolism and inflammatory responses . Additionally, 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid can inhibit the activity of 5-lipoxygenase, reducing the production of pro-inflammatory leukotrienes . This compound also modulates the activity of other signaling molecules and transcription factors, contributing to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid can change over time due to its stability and degradation. This compound is relatively stable when stored at low temperatures and protected from light . Its biological activity may decrease over time due to degradation and metabolism. Long-term studies have shown that 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid can have sustained effects on cellular function, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid in animal models vary with different dosages. At low doses, this compound can exert anti-inflammatory and anti-proliferative effects without causing significant toxicity . At higher doses, 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges.

Metabolic Pathways

15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid is involved in several metabolic pathways, primarily through its interactions with enzymes such as 15-lipoxygenase and 5-lipoxygenase . This compound is a metabolite of arachidonic acid and can be further metabolized to other eicosanoids, including leukotrienes and lipoxins . The metabolic flux and levels of metabolites can be influenced by the activity of these enzymes and the availability of cofactors.

Transport and Distribution

Within cells and tissues, 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid is transported and distributed through interactions with specific transporters and binding proteins. This compound can be incorporated into cellular membranes and lipid droplets, affecting its localization and accumulation . The transport and distribution of 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid can also be influenced by its interactions with other lipids and proteins involved in lipid metabolism .

Subcellular Localization

The subcellular localization of 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid is critical for its activity and function. This compound is primarily localized in cellular membranes, where it can interact with membrane-bound enzymes and receptors . Additionally, 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid can be found in the cytosol and lipid droplets, where it may undergo further metabolism and exert its biological effects . Post-translational modifications and targeting signals can also influence the subcellular localization of this compound.

Propiedades

IUPAC Name |

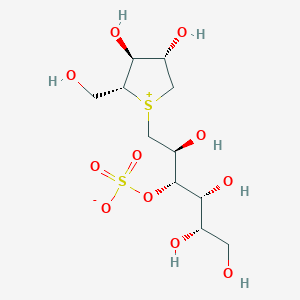

(5Z,8Z,11Z,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFATNQSLKRBCI-USWFWKISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71030-36-9 | |

| Record name | 15-HETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71030-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium](/img/structure/B1243567.png)